CDK2 Selectivity via Dihydro Scaffold Hopping
Scaffold hopping from a high-throughput screening hit to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core (directly derived from the target building block) yielded a series of highly selective CDK2 inhibitors. Extensive SAR optimization drove selectivity to above 200-fold for CDK2 over CDKs 1, 4, 6, 7, and 9, with greatly improved general kinome selectivity [1]. In contrast, the fully aromatic 7H-pyrrolo[2,3-d]pyrimidine scaffold is widely documented as a promiscuous kinase hinge-binding motif that yields multi-kinase inhibition profiles in the absence of additional selectivity engineering [2].
| Evidence Dimension | Kinase selectivity (CDK2 vs. CDK family) |
|---|---|
| Target Compound Data | CDK2 selectivity >200× over CDKs 1/4/6/7/9 (for optimized 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives) |
| Comparator Or Baseline | Fully aromatic 7H-pyrrolo[2,3-d]pyrimidine scaffold: typically promiscuous kinase inhibition; selectivity not reported at comparable level for unengineered aromatic core |
| Quantified Difference | >200× selectivity window (dihydro series) vs. promiscuous inhibition (aromatic series baseline) |
| Conditions | Biochemical kinase inhibition assay panel; ACS Med. Chem. Lett. 2022 (Sokolsky et al., Incyte Corporation) |
Why This Matters
Procuring the dihydro scaffold directly provides access to a selectivity-validated core that requires fewer subsequent modifications to achieve kinase-family selectivity, reducing medicinal chemistry resource expenditure.
- [1] Sokolsky, A.; Winterton, S.; Kennedy, K.; et al. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Med. Chem. Lett. 2022, 13, 1796–1802. DOI: 10.1021/acsmedchemlett.2c00408. View Source
- [2] Mohamed, M. S. et al. Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. J. Heterocycl. Chem. 2017 (Review documenting multi-target kinase activity of aromatic pyrrolo[2,3-d]pyrimidine scaffolds). View Source
